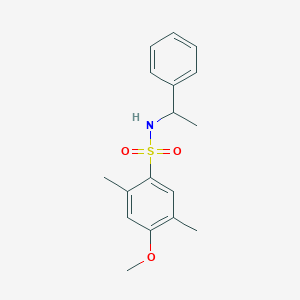
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, also known as MDBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. MDBS belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, recent studies have shown that MDBS has unique biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用机制
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide exerts its therapeutic effects by targeting specific cellular pathways. The exact mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cell proliferation and inflammation. 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has also been shown to modulate the expression of certain genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it an ideal candidate for cancer therapy research. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide and to identify its specific molecular targets. Another potential direction is the development of novel drug formulations that can improve the solubility and bioavailability of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide in vivo. Overall, the potential therapeutic uses of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide make it a promising candidate for drug development and further research is needed to fully explore its potential.
合成方法
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been the subject of several scientific studies focused on understanding its potential therapeutic uses. One of the most promising applications of 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has the ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C17H21NO3S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-methoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-11-17(13(2)10-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 |
InChI 键 |
RKYDDDSLHBMRGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)

![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B288546.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B288555.png)


